![molecular formula C8H10O2 B2575342 Norbornenecarboxylic CAS No. 15023-39-9](/img/structure/B2575342.png)
Norbornenecarboxylic
Overview
Description
Norbornenecarboxylic acid is a bicyclic compound that has potential applications in the field of material science due to its unique chemical properties . It is a versatile building block for the synthesis of various functional materials, including polymers, dendrimers, and self-assembled monolayers .
Synthesis Analysis
Norbornenecarboxylic acid shows higher reactivity towards ring-opening metathesis with Grubbs’ 3rd generation catalyst (G3) than the corresponding exo-isomers . It can be used as a starting material in the synthesis of the metathesis polymer via a ring-opening metathesis polymerization (ROMP) reaction .
Molecular Structure Analysis
The molecular structure of Norbornenecarboxylic acid is represented by the empirical formula C8H10O2 . It has a molecular weight of 138.16 .
Chemical Reactions Analysis
Norbornenecarboxylic acid is often used in ring-opening metathesis polymerization reactions to form polymers with controlled molecular weight and structure . It can also function as a ligand for coordination chemistry and catalysis .
Physical And Chemical Properties Analysis
Norbornenecarboxylic acid is a solid compound with a melting point of 40-44 °C . It is amorphous and glassy with a glass transition temperature (Tg) of 161 °C . It shows good thermal stability .
Scientific Research Applications
- Interestingly, this polymer demonstrated lower permeability than typical glassy polymers, making it suitable for gas separation applications. Its dielectric permittivity was also lower than expected, suggesting potential for tailored properties .
- For instance, Pd/norbornene-catalyzed alkylation and arylation reactions proceed via ortho-C–H activation, norbornene insertion into Pd–C bonds, and meta-C–H activation. These reactions have applications in pharmaceuticals, agrochemicals, and materials industries .
Polymer Materials
Catalysis and C–H Activation
Functionalization of Arenes
Mechanism of Action
Target of Action
Norbornenecarboxylic acid is a versatile building block for the synthesis of various functional materials, including polymers, dendrimers, and self-assembled monolayers . It can be used to modify surfaces or to functionalize nanoparticles, influencing their optical, magnetic, or electronic properties .
Mode of Action
The reaction mechanism of Norbornenecarboxylic acid in Pd/norbornene-catalyzed alkylation and arylation via C–H activation has been theoretically elucidated by DFT computation . The reaction proceeds through six major steps: ortho-C–H activation, norbornene insertion into Pd–C bonds, meta-C–H activation, meta-C–C bond formation, β-carbon elimination, and protodemetallation . Both ortho-C–H and meta-C–H activations undergo a concerted metalation–deprotonation pathway .
Biochemical Pathways
The meta-C–C bond formation, which is the selectivity-determining step, follows a Pd (IV) pathway via oxidative addition on a Pd (II) five-membered-ring intermediate . The oxidative addition of alkyl iodide adopts an S N 2 pathway, whereas aryl iodide prefers concerted oxidative addition rather than the S N 2 pathway .
Result of Action
The result of the action of Norbornenecarboxylic acid is the formation of various functional materials, including polymers, dendrimers, and self-assembled monolayers . These materials can be used to modify surfaces or to functionalize nanoparticles, influencing their optical, magnetic, or electronic properties .
Safety and Hazards
Future Directions
properties
IUPAC Name |
bicyclo[2.2.1]hept-2-ene-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-7(10)8-3-1-6(5-8)2-4-8/h1,3,6H,2,4-5H2,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJVDYDHTWAXDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Norbornenecarboxylic | |
CAS RN |
15023-39-9 | |
Record name | bicyclo[2.2.1]hept-2-ene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Q & A
Q1: What makes norbornenecarboxylic acid suitable for polymerization?
A1: Norbornenecarboxylic acid readily undergoes ring-opening metathesis polymerization (ROMP) [, ]. This type of polymerization is driven by the release of ring strain in the norbornene structure, allowing for the creation of high molecular weight polymers [, ].
Q2: Can norbornenecarboxylic acid be copolymerized with other monomers?
A2: Yes, it can be copolymerized with ethylene using metallocene/MAO catalyst systems []. The incorporation of the norbornene comonomer introduces functionality and can influence the properties of the resulting polymer []. Researchers have also successfully synthesized block copolymers using norbornenecarboxylic acid derivatives and soybean oil-derived norbornene monomers via living ROMP [].
Q3: How does the structure of the metallocene catalyst affect the copolymerization of ethene and norbornenecarboxylic acid derivatives?
A3: Studies show that metallocenes with bulkier ligand frameworks tend to exhibit higher activity but incorporate less norbornenecarboxylic acid derivative into the polymer chain []. This suggests that steric hindrance around the catalytic center plays a crucial role in monomer coordination and insertion during polymerization [].
Q4: Are there alternative polymerization methods for norbornenecarboxylic acid derivatives?
A4: Besides ROMP, norbornenecarboxylic acid esters can undergo vinylic polymerization using palladium-based catalysts []. This method provides a route to different polymer architectures and properties compared to ROMP [].
Q5: What are the potential applications of polymers derived from norbornenecarboxylic acid?
A5: These polymers have shown promise in applications like opto- and microelectronics due to their potential as low dielectric materials and photoresists []. Their properties can be further tailored by modifying the ester group of the norbornenecarboxylic acid monomer []. For instance, the incorporation of bulky, rigid binaphthyl groups has been shown to affect gas-transport and dielectric properties [].
Q6: Can norbornenecarboxylic acid be chemically modified to introduce new functionalities?
A6: Yes, the carboxylic acid group provides a handle for further functionalization. For example, it can be reacted with 1,1′-bi-2-naphthol to form an ester, leading to a monomer with altered polymerization behavior and material properties []. Additionally, it can be transformed into a fluorinated γ-lactone using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [, ].
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